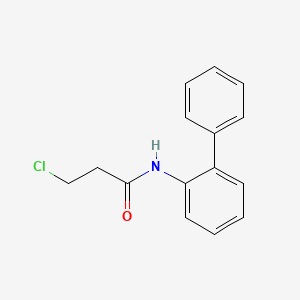

3-chloro-N-(2-phenylphenyl)propanamide

Description

3-Chloro-N-(2-phenylphenyl)propanamide is a chloro-substituted propanamide derivative characterized by a biphenylamine moiety. Key features include:

- Core structure: A propanamide backbone with a chlorine atom at the β-position.

- Substituent diversity: The N-aryl group varies in electronic and steric profiles, influencing reactivity, solubility, and applications.

Properties

IUPAC Name |

3-chloro-N-(2-phenylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-11-10-15(18)17-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNNSCMOTQFKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-phenylphenyl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with 2-phenylphenylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-phenylphenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Carboxylic acids.

Reduction: Amines.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-chloro-N-(2-phenylphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-phenylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of structurally related compounds:

Key Observations:

- Melting Points : Compounds with electron-withdrawing groups (e.g., 7f with dichloro substituents) exhibit higher melting points (208–209°C) due to enhanced intermolecular interactions (e.g., halogen bonding) .

- Molecular Weight : Increasing halogenation (e.g., 7f vs. 7d) correlates with higher molecular weights and altered solubility profiles.

- Spectral Trends : IR spectra consistently show N-H stretches near 3290 cm⁻¹ and C=O stretches between 1653–1720 cm⁻¹. NMR chemical shifts for CH₂Cl groups range from δ 2.85–3.85 ppm, influenced by adjacent substituents .

Substituent Effects on Properties

- Electron-Withdrawing Groups (EWGs) : Chloro and nitro groups increase melting points and reduce solubility in polar solvents. For example, 7f’s dichloro substituents elevate its melting point by ~70°C compared to 7d .

- Electron-Donating Groups (EDGs) : Methoxy or hydroxy groups (e.g., 3-Chloro-N-(3-methoxyphenyl)propanamide) enhance solubility in organic solvents but may reduce thermal stability .

Biological Activity

3-chloro-N-(2-phenylphenyl)propanamide is an organic compound with notable biological activity, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is C15H14ClNO, with a molecular weight of 259.73 g/mol. This compound has been synthesized through various methods, primarily involving the reaction of 3-chloropropanoyl chloride with 2-phenylphenylamine under controlled conditions.

Synthesis Methods:

- Reaction Conditions: The synthesis typically involves a nucleophilic acyl substitution reaction, where the amine reacts with the acyl chloride.

- Industrial Production: Continuous flow processes may be employed for large-scale production to enhance yield and efficiency.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

-

Antimicrobial Activity:

- Studies have shown that this compound has potential antimicrobial properties. It has been investigated for its effectiveness against various pathogens, although specific data on its spectrum of activity is limited.

- Anticancer Properties:

-

Mechanism of Action:

- The mechanism by which this compound exerts its biological effects likely involves binding to enzymes or receptors, thereby modulating their activity. This interaction can affect various cellular processes, including cell growth and apoptosis.

Antimicrobial Studies

A study investigated the antimicrobial activity of a series of derivatives related to this compound. The results indicated significant inhibition against certain bacterial strains at varying concentrations, suggesting that structural modifications could enhance efficacy.

Anticancer Research

In vitro studies demonstrated that this compound could inhibit the growth of specific cancer cell lines. The compound was tested at different concentrations, revealing a dose-dependent response in cell viability assays. For instance, at a concentration of 50 µM, significant cytotoxic effects were observed in breast cancer cell lines, indicating its potential as a lead compound for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | Significant | Biphenyl moiety enhances activity |

| N-(2-phenyl)-N'-(4-chlorophenyl)urea | Low | Moderate | Urea linkage affects solubility |

| N-(4-methylphenyl)-N'-(2-naphthalenyl)urea | High | Low | Naphthalene ring increases potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.